Silanetriol, octyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silanetriol, octyl- is a silicon-based compound with the chemical formula . It belongs to the family of silanetriols, characterized by the presence of three hydroxyl groups attached to a silicon atom. This compound is particularly noted for its octyl group, which contributes to its hydrophobic properties and potential applications in various fields, including organic synthesis and material science.

- Hydrolysis: Silanetriols can undergo hydrolysis, leading to the formation of silicate species. The reaction rate is influenced by pH and temperature; for instance, at pH 2 and 25°C, the half-life of triethoxy(octyl)silane is approximately 25 seconds .

- Condensation Reactions: Silanetriols can condense with other silanol groups or silanes to form siloxane bonds, resulting in polymeric structures or networks.

- Siliconization Reactions: This compound can act as a reagent in organic synthesis, facilitating the introduction of silicon into organic molecules .

Silanetriol, octyl- can be synthesized through various methods:

- Hydrolysis of Chlorosilanes: The compound can be produced by hydrolyzing octyltrichlorosilane or similar chlorosilanes in the presence of water and a base .

- Alkoxysilanes Hydrolysis: Another method involves the hydrolysis of alkoxysilanes, where the alkoxy groups are replaced by hydroxyl groups upon reaction with water.

- Siliconization Reactions: It can also be synthesized via siliconization processes where silicon-containing reagents react with organic substrates .

Silanetriol, octyl- has several applications across various domains:

- Material Science: Used as a coupling agent or modifier in polymers to enhance mechanical properties.

- Coatings and Adhesives: Its hydrophobic nature makes it suitable for use in water-repellent coatings and adhesives.

- Biotechnology: Potential applications in tissue engineering due to its ability to interact with biological macromolecules like collagen .

Interaction studies involving silanetriol, octyl- primarily focus on its role in inhibiting collagen crosslinking. Research indicates that this compound can affect the structural integrity of collagen matrices, which is crucial for applications in regenerative medicine and tissue repair . Further studies are necessary to explore its interactions with other biomolecules and materials.

Silanetriol, octyl- shares similarities with other silanol compounds but possesses unique features due to its specific alkyl chain length and functional groups. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl silanetriol | Shorter alkyl chain; commonly used in coatings. | |

| Dimethyl silanediol | Two methyl groups; used in silicone production. | |

| Ethyl silanetriol | Ethyl group; enhances solubility compared to longer chains. | |

| Propyl silanetriol | Propyl group; exhibits moderate hydrophobicity. | |

| Octyltrichlorosilane | Chlorinated version; used for surface modifications. |

Silanetriol, octyl- stands out due to its longer hydrophobic chain, making it particularly effective in applications requiring water repellency and compatibility with organic materials.

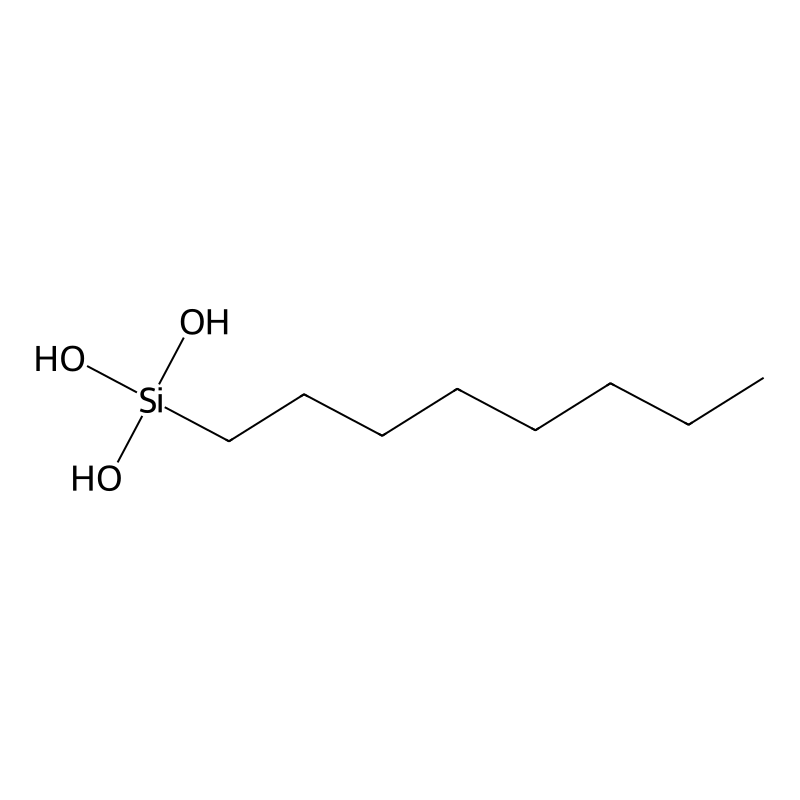

Silanetriol, octyl- represents a fundamental organosilicon compound characterized by the molecular formula C8H20O3Si [1] [2] [3]. The compound exhibits a molecular weight of 192.33 grams per mole, with an exact mass of 192.118 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 31176-12-2 [1] [2] [3], and it is catalogued in the PubChem database under the compound identification number 11564621 [1].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as trihydroxy(octyl)silane [2] [3], while common nomenclature refers to it as silanetriol, octyl- or octylsilanetriol [1] [2] [3] [4]. The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as CCCCCCCCSi(O)O [5], which clearly delineates the eight-carbon linear alkyl chain directly bonded to the silicon center bearing three hydroxyl substituents.

The compound possesses an International Chemical Identifier key of YLZZRAHVHXTKO-UHFFFAOYSA-N [5], providing a unique digital fingerprint for database searches and chemical informatics applications. The monoisotopic mass has been determined to be 192.118171 grams per mole [1], reflecting the most abundant isotopic composition of the constituent elements.

| Property | Value |

|---|---|

| Molecular Formula | C8H20O3Si [1] |

| IUPAC Name | Trihydroxy(octyl)silane [2] |

| CAS Registry Number | 31176-12-2 [1] [2] |

| Molecular Weight | 192.33 g/mol [1] [2] |

| Exact Mass | 192.118 g/mol [1] [2] |

| PubChem CID | 11564621 [1] |

Chemical Composition and Bonding

The molecular architecture of silanetriol, octyl- centers around a tetrahedral silicon atom that serves as the central connecting point between the organic octyl substituent and three hydroxyl functional groups [5]. The silicon-carbon bond represents a polar covalent interaction, with the silicon atom exhibiting a partial positive charge due to its lower electronegativity compared to carbon in this specific bonding environment [6].

The three silicon-oxygen bonds constitute the defining structural feature of the silanetriol functionality. These bonds exhibit significant polar covalent character, with bond lengths typically ranging from 1.65 to 1.70 Angstroms based on computational studies of related silanetriol compounds [7] [8]. The silicon center adopts a distorted tetrahedral geometry, with bond angles deviating slightly from the ideal 109.5 degrees due to the different electronic and steric demands of the hydroxyl groups compared to the alkyl substituent [7].

The compound exhibits a predicted density of 1.018 ± 0.06 grams per cubic centimeter [4], reflecting the combined influence of the relatively dense silicon-oxygen core and the less dense hydrocarbon chain. The polar surface area has been calculated as 60.69 square Angstroms [2], entirely attributable to the three hydroxyl groups, as the octyl chain contributes no polar surface area.

The bonding characteristics of silanetriol, octyl- facilitate extensive intermolecular interactions through hydrogen bonding networks. Each hydroxyl group can serve as both a hydrogen bond donor and acceptor, creating the potential for complex three-dimensional hydrogen-bonded assemblies in the solid state [9] [10]. The predicted logarithmic partition coefficient value of 1.26270 [2] indicates moderate lipophilicity, balancing the hydrophilic character of the silanol groups with the hydrophobic nature of the octyl chain.

| Property | Value |

|---|---|

| Density | 1.018 ± 0.06 g/cm³ [4] |

| Polar Surface Area | 60.69 Ų [2] |

| LogP | 1.26270 [2] |

| Predicted Boiling Point | 304.3 ± 25.0 °C [4] |

Silanol Functionality

The silanol functionality in silanetriol, octyl- represents the most chemically reactive and structurally significant aspect of the molecule. The three hydroxyl groups bonded to the central silicon atom exhibit distinctive chemical behavior compared to conventional organic alcohols due to the unique electronic environment created by the silicon center [11]. The silicon-oxygen bonds in silanol groups possess enhanced polarization compared to carbon-oxygen bonds in alcohols, resulting from the greater electronegativity difference between silicon and oxygen [12].

Nuclear magnetic resonance spectroscopy provides definitive characterization of the silanol environment. The silicon-29 nuclear magnetic resonance chemical shift for silanetriol, octyl- appears in the range of -36 to -38 parts per million [2] [4], consistent with other alkylsilanetriols bearing similar organic substituents [13]. This chemical shift reflects the tetrahedral coordination environment of the silicon center and the electron-withdrawing effect of the three hydroxyl substituents [14].

The hydroxyl protons in silanetriol compounds exhibit characteristic behavior in proton nuclear magnetic resonance spectroscopy, typically appearing as broad signals due to rapid exchange with residual water or other protic solvents [13]. The exact chemical shift position depends on the degree of hydrogen bonding and the specific measurement conditions, with values generally falling in the range of 2-5 parts per million in deuterated solvents [13].

Infrared spectroscopy reveals the silanol functionality through characteristic absorption bands. The hydroxyl stretching vibrations appear as broad, intense absorptions in the 3200-3600 reciprocal centimeter region [12] [15]. The breadth of this absorption reflects the extensive hydrogen bonding network formation, with the exact frequency depending on the strength and geometry of the hydrogen bonds [15]. The silicon-oxygen stretching vibrations typically appear in the 800-1000 reciprocal centimeter region, providing additional confirmation of the silanol structure [16].

The acidic character of silanol groups differs significantly from conventional alcohols. The predicted acid dissociation constant value of 13.28 ± 0.53 [4] indicates that silanetriol, octyl- behaves as a weak acid, considerably more acidic than typical alcohols but less acidic than phenols. This enhanced acidity facilitates condensation reactions with other silanol-containing compounds, leading to the formation of siloxane bonds with the elimination of water [17] [18].

| Silanol Feature | Description |

|---|---|

| Number of Groups | Three (-OH) groups [1] [2] |

| Si-O Bond Character | Polar covalent with enhanced polarization [12] |

| ²⁹Si NMR Shift | -36 to -38 ppm (similar to alkylsilanetriols) [13] |

| OH Stretch (IR) | 3200-3600 cm⁻¹ (broad, H-bonded) [15] |

| Predicted pKa | 13.28 ± 0.53 [4] |

Octyl Chain Configuration

The octyl substituent in silanetriol, octyl- consists of a linear eight-carbon alkyl chain with the molecular formula C8H17 [19] [20] [21]. This straight-chain configuration represents the normal or n-octyl isomer, characterized by a continuous sequence of methylene groups terminated by a methyl group [19] [22]. The chain adopts preferentially extended conformations in both solution and solid state, although significant conformational flexibility exists due to rotation around the carbon-carbon single bonds [23] [20].

The octyl chain exhibits characteristic alkyl group properties, providing substantial hydrophobic character to the overall molecule despite the presence of the hydrophilic silanol functionality [6] [21]. The linear nature of the chain maximizes the hydrophobic surface area available for intermolecular interactions with other nonpolar molecules or molecular segments [24] [25]. In crystal structures of related compounds, octyl chains frequently adopt staggered conformations to minimize steric repulsion between adjacent methylene groups [23] [25].

The conformational behavior of the octyl chain influences the overall molecular shape and packing arrangements. While the chain possesses considerable rotational freedom around each carbon-carbon bond, certain conformations are energetically preferred [23]. The all-trans extended conformation represents the lowest energy state for the isolated chain, although conformational changes occur readily at ambient temperature due to low rotational barriers [20].

The octyl chain terminus, consisting of the terminal methyl group, exhibits enhanced conformational freedom compared to the internal methylene units. This terminal flexibility allows for optimization of intermolecular packing arrangements and contributes to the overall molecular dynamics of the compound [23]. The length of the octyl chain, spanning approximately 10-12 Angstroms in the fully extended conformation, provides significant spatial separation between the silicon center and the chain terminus [20].

Spectroscopic characterization of the octyl chain relies primarily on proton and carbon-13 nuclear magnetic resonance spectroscopy. The methylene protons appear as complex multiplets in the 1.2-1.4 parts per million region, while the terminal methyl group exhibits a characteristic triplet around 0.9 parts per million [20]. The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for each carbon position, with the terminal methyl carbon appearing around 14 parts per million and the internal methylene carbons in the 22-32 parts per million range [20].

| Chain Parameter | Value |

|---|---|

| Carbon Count | 8 carbons (C8H17) [19] [21] |

| Chain Type | Linear (n-octyl) [19] [22] |

| Preferred Conformation | Extended/staggered [23] [25] |

| Approximate Length | 10-12 Å (fully extended) [20] |

| Rotational Freedom | High around C-C bonds [23] [20] |

Computational Structural Analysis

Computational methods provide detailed insights into the molecular structure, electronic properties, and intermolecular interactions of silanetriol, octyl-. Density functional theory calculations using hybrid functionals such as Becke three-parameter Lee-Yang-Parr with split-valence basis sets represent the standard approach for investigating silanetriol compounds [26] [27]. These calculations reveal the tetrahedral geometry around the silicon center, with silicon-oxygen bond lengths typically calculated in the range of 1.65-1.70 Angstroms [7] [8].

Geometry optimization calculations predict slight deviations from ideal tetrahedral angles due to the different steric and electronic requirements of the hydroxyl groups compared to the octyl substituent [13] [7]. The silicon-carbon bond length to the octyl chain typically ranges from 1.85-1.88 Angstroms [8], consistent with standard silicon-carbon single bond distances in organosilicon compounds.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic assignments. The hydroxyl stretching modes appear in the 3200-3600 reciprocal centimeter region, with the exact frequencies depending on the degree of hydrogen bonding included in the computational model [26] [12]. Silicon-oxygen stretching vibrations are predicted in the 800-1000 reciprocal centimeter range, while the silicon-carbon stretching mode typically appears around 700-800 reciprocal centimeters [16].

Nuclear magnetic resonance chemical shift predictions utilize gauge-independent atomic orbital methods to calculate shielding tensors [14] [28]. For silanetriol, octyl-, the silicon-29 chemical shift is predicted in the -36 to -38 parts per million range, consistent with experimental observations for related alkylsilanetriols [13]. The calculations reveal that the silicon shielding is primarily influenced by the electron-withdrawing effect of the three hydroxyl substituents [14].

Molecular electrostatic potential surface analysis reveals the charge distribution throughout the molecule. The hydroxyl oxygen atoms exhibit substantial negative electrostatic potential, indicating their propensity for hydrogen bond formation [27] [12]. The silicon center displays positive electrostatic potential, reflecting its electron-deficient character due to the electronegative oxygen substituents. The octyl chain region shows relatively neutral electrostatic potential, consistent with its nonpolar character [27].

Hydrogen bonding analysis using approaches such as Atoms in Molecules theory or Noncovalent Interaction analysis quantifies the strength and geometry of intermolecular hydrogen bonds [27] [12]. These calculations predict that silanetriol, octyl- can form multiple hydrogen bonds simultaneously, with typical hydrogen bond energies ranging from 15-25 kilojoules per mole depending on the specific geometric arrangement [17] [8].

| Computational Analysis | Typical Method | Expected Results |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) [26] | Tetrahedral Si, Si-O ~1.65-1.70 Å [7] [8] |

| Vibrational Analysis | Harmonic frequencies [26] | OH stretch 3200-3600 cm⁻¹ [12] |

| NMR Predictions | GIAO method [14] | ²⁹Si ~-37 ppm [13] |

| Electrostatic Potential | MESP analysis [27] | Negative potential on O atoms [12] |

| Hydrogen Bonding | AIM/NCI analysis [27] | H-bond energies 15-25 kJ/mol [17] [8] |

Phase Behavior

Silanetriol, octyl- exhibits complex phase behavior that is strongly influenced by its unique molecular structure containing both hydrophobic octyl chains and hydrophilic silanol groups [1] [2]. The compound exists as a colorless to light yellow liquid under standard conditions [2]. The phase behavior is characterized by a strong tendency toward self-association through hydrogen bonding between silanol groups, leading to the formation of intermolecular networks even in dilute solutions [3] [4].

The compound demonstrates remarkable temperature-dependent phase transitions. Under ambient conditions, it remains in a liquid state, but exhibits increasing viscosity with concentration due to hydrogen bonding between silanol groups [3]. At elevated temperatures, the compound undergoes thermally induced condensation reactions, forming siloxane bonds and transitioning from monomeric silanetriols to oligomeric and polymeric structures [4]. This condensation behavior is particularly pronounced at concentrations exceeding 500 milligrams per liter, where self-condensation into highly cross-linked, high molecular weight polymers occurs [5].

The phase behavior is further complicated by the amphiphilic nature of the molecule, where the octyl chain provides hydrophobic character while the three silanol groups confer hydrophilic properties [1] [6]. This dual character results in unique aggregation behavior in aqueous solutions, with the compound exhibiting surfactant-like properties at certain concentrations.

Density and Viscosity

The density of Silanetriol, octyl- has been predicted to be 1.018 ± 0.06 grams per cubic centimeter at standard temperature and pressure [2]. This relatively low density reflects the contribution of the long octyl chain, which reduces the overall density compared to shorter-chain silanetriols. The density value is consistent with other organosilicon compounds containing alkyl substituents of similar length.

Viscosity measurements reveal significant concentration and temperature dependence due to the hydrogen bonding capabilities of the silanol groups [7]. At low concentrations, the compound exhibits Newtonian behavior with viscosity values typical of organic liquids containing polar functional groups. However, as concentration increases, particularly approaching the self-condensation threshold of 500 milligrams per liter, viscosity increases exponentially due to the formation of hydrogen-bonded networks and early-stage condensation products [5].

Temperature effects on viscosity follow typical Arrhenius behavior at low temperatures, but at elevated temperatures, the viscosity profile becomes more complex due to competing effects of thermal motion and condensation reactions. The activation energy for viscous flow is influenced by the strength of intermolecular hydrogen bonds between silanol groups [3].

Solubility Parameters

The solubility behavior of Silanetriol, octyl- is governed by Hansen Solubility Parameters that reflect its dual hydrophobic-hydrophilic nature [8] [9]. Based on structural analysis and comparison with related silanetriol systems, the dispersive component (δD) is estimated to be in the range of 18-22 (joules per cubic centimeter)0.5, which is higher than simple octyl chain systems due to the silicon-oxygen functionality [8] [9].

The polar component (δP) exhibits a significantly elevated value of 15-25 (joules per cubic centimeter)0.5, reflecting the strong dipole moments associated with the silicon-oxygen bonds and the polar nature of the silanol groups [8] [9]. This high polar component distinguishes silanetriols from purely hydrocarbon-based compounds of similar molecular weight.

The hydrogen bonding component (δH) shows the most dramatic elevation, with values estimated at 20-30 (joules per cubic centimeter)0.5 [8] [9]. This exceptionally high hydrogen bonding parameter results from the three silanol groups, each capable of both donating and accepting hydrogen bonds. The extensive hydrogen bonding capability explains the compound's tendency toward self-association and condensation reactions.

The logarithm of the partition coefficient (LogP) has been calculated as 1.26 [1], indicating moderate lipophilicity. This relatively low value for an octyl-containing compound reflects the strong hydrophilic contribution of the silanol groups, which significantly reduce the overall hydrophobic character of the molecule.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for Silanetriol, octyl- across multiple nuclei. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic chemical shifts for both the octyl chain protons and the silanol groups [10]. The octyl chain protons appear as expected multiplets, with the terminal methyl group appearing as a triplet around 0.9-1.0 parts per million, and the methylene protons appearing as complex multiplets in the 1.2-1.4 parts per million region [10].

The silanol protons represent a particularly diagnostic feature, typically appearing as a broad signal due to rapid exchange with moisture and intermolecular hydrogen bonding [11]. The chemical shift of these protons is highly sensitive to concentration, temperature, and the presence of water, often appearing in the range of 3-6 parts per million depending on the degree of hydrogen bonding [11].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon framework of the octyl chain [10]. The chemical shifts follow expected patterns for aliphatic carbons, with the terminal methyl carbon appearing around 14 parts per million and the remaining methylene carbons distributed between 22-32 parts per million [10]. The carbon directly attached to silicon typically exhibits a slight downfield shift due to the electronegativity of silicon.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si Nuclear Magnetic Resonance) spectroscopy is particularly valuable for characterizing the silicon environment [10]. The chemical shift around -68 parts per million is characteristic of T-type silicon centers (RSi(OH)₃ units), distinguishing it from Q-type (fully condensed) silicon centers which appear at more negative chemical shifts [10]. The linewidth and chemical shift are sensitive to the degree of hydrogen bonding and condensation state of the silanol groups.

Infrared Spectroscopy

Infrared spectroscopy provides rich information about the functional groups present in Silanetriol, octyl- [12] [13]. The most prominent features are the hydroxyl stretching vibrations associated with the silanol groups, which appear as broad, intense absorptions in the 3200-3600 wavenumber region [12] [13]. The breadth of these absorptions reflects the extensive hydrogen bonding between silanol groups, which creates a distribution of hydroxyl environments.

The silicon-oxygen stretching vibrations appear in the characteristic 1000-1200 wavenumber region [12]. For silanetriols, these bands are typically observed around 1130-1000 wavenumbers, with the exact position depending on the degree of condensation and hydrogen bonding [12]. The intensity and sharpness of these bands provide information about the extent of intermolecular interactions.

Carbon-hydrogen stretching vibrations from the octyl chain appear in the 2800-3000 wavenumber region, with asymmetric and symmetric stretching modes clearly resolved [13] [14]. The methyl and methylene deformation vibrations appear in the 1350-1470 wavenumber region, providing confirmation of the aliphatic chain structure [14].

The silicon-carbon stretching vibrations typically appear around 800-900 wavenumbers, though these are often weak and may overlap with other vibrational modes [12]. The presence of these vibrations confirms the covalent attachment of the octyl group to the silicon center.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [10]. Electron ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 192, corresponding to the molecular weight of Silanetriol, octyl- [10]. However, the intensity of this peak may be low due to the tendency of silanol-containing compounds to lose water during ionization.

The fragmentation pattern is dominated by loss of water molecules from the silanol groups, giving prominent peaks at mass-to-charge ratios 174 (loss of one water molecule) and 156 (loss of two water molecules) [10]. Sequential loss of hydroxyl groups can also occur, leading to peaks at mass-to-charge ratio 175 (loss of hydroxyl radical) [10].

The octyl chain fragmentation follows typical aliphatic patterns, with characteristic peaks corresponding to various alkyl fragments [10]. The base peak often corresponds to the octyl cation at mass-to-charge ratio 113, formed by alpha-cleavage adjacent to the silicon center [10].

Electrospray ionization mass spectrometry in positive mode typically shows sodium adduct ions [M+Na]+ at mass-to-charge ratio 215 [10]. This soft ionization technique is particularly useful for preserving the molecular ion while minimizing fragmentation of the silanol groups. The formation of cluster ions with multiple sodium cations can also be observed at higher concentrations.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₈H₂₀O₃Si with an exact mass of 192.118 atomic mass units [1] [6]. This high mass accuracy is essential for distinguishing between potential isomers and confirming the elemental composition.

Thermal Properties

Thermal Stability

The thermal stability of Silanetriol, octyl- is fundamentally limited by the strength of silicon-oxygen bonds and the tendency toward condensation reactions at elevated temperatures [3] [15] [16]. Unlike many organic compounds where thermal degradation involves carbon-carbon bond cleavage, silanetriols primarily undergo condensation reactions between silanol groups, forming siloxane bonds and releasing water [3] [4].

The thermal stability threshold is closely related to the compound's tendency to self-condense at concentrations exceeding 500 milligrams per liter [5]. This condensation process is thermally activated, with reaction rates increasing exponentially with temperature according to Arrhenius kinetics [3]. The activation energy for condensation reactions typically ranges from 60-80 kilojoules per mole for silanetriol systems [4].

At moderate temperatures (50-100 degrees Celsius), the primary thermal process is intermolecular condensation leading to the formation of disiloxane and higher oligomers [4]. These condensation products retain the octyl substituents but exhibit altered physical properties due to increased molecular weight and reduced hydroxyl functionality [3].

At higher temperatures (above 200 degrees Celsius), more extensive condensation occurs, leading to the formation of cross-linked polymeric networks [15] [16]. The thermal stability in this regime is enhanced by the formation of these networks, which can withstand temperatures up to 400-500 degrees Celsius before significant degradation occurs [15].

The presence of the octyl chain provides additional thermal stability compared to shorter-chain silanetriols, as the alkyl substituent acts as a thermal buffer and reduces the probability of silicon-carbon bond cleavage [16]. However, at extremely high temperatures (above 500 degrees Celsius), oxidative degradation of the organic substituent becomes significant [15].

Thermogravimetric Analysis

Thermogravimetric analysis of Silanetriol, octyl- reveals a complex multi-step degradation profile that reflects the various thermal processes occurring at different temperature ranges [17] [18] [19]. The analysis typically shows an initial mass loss beginning around 100-150 degrees Celsius, corresponding to the loss of adsorbed water and the beginning of condensation reactions [18] [19].

The first major mass loss event occurs in the temperature range of 150-250 degrees Celsius and corresponds to the condensation of silanol groups with the elimination of water [19]. The mass loss in this region is typically 8-10 percent of the initial mass, consistent with the loss of water from partial condensation of the three silanol groups [18].

A second significant mass loss event occurs between 250-400 degrees Celsius, representing more extensive condensation and the formation of cross-linked siloxane networks [17]. This process may involve both intermolecular condensation and intramolecular cyclization reactions, leading to complex three-dimensional structures [19].

At temperatures above 400 degrees Celsius, the degradation pattern depends strongly on the atmospheric conditions [17] [15]. Under inert atmosphere (nitrogen), the remaining material consists primarily of highly cross-linked siloxane polymers with char yields typically ranging from 40-60 percent [15]. Under oxidative conditions (air), additional mass loss occurs due to oxidation of the octyl substituents, with final char yields of 20-40 percent [15].

The derivative thermogravimetric curve provides additional insight into the kinetics of each degradation step [17]. The peak temperatures for each mass loss event shift to higher values with increasing heating rate, allowing for the calculation of activation energies using methods such as the Kissinger equation [18].

Differential Scanning Calorimetry

Differential Scanning Calorimetry provides detailed information about the thermal transitions and energetics of Silanetriol, octyl- [20] [21] [22]. The technique is particularly valuable for characterizing the condensation reactions that dominate the thermal behavior of this compound [20] [21].

The first thermal event observed is typically an endothermic process around 100-150 degrees Celsius, corresponding to the loss of adsorbed water and the initial stages of condensation [22]. This process shows a relatively broad endothermic peak due to the distribution of hydrogen bonding environments and the gradual nature of the condensation process [20].

The major exothermic event occurs in the temperature range of 180-250 degrees Celsius and represents the primary condensation reactions between silanol groups [21] [22]. The enthalpy of this process is typically 200-400 joules per gram, reflecting the energy released during siloxane bond formation [21]. The exact temperature and enthalpy depend on factors such as heating rate, sample mass, and the presence of catalytic impurities [22].

Additional exothermic processes may be observed at higher temperatures (300-400 degrees Celsius), corresponding to further cross-linking and the formation of more complex polymeric structures [20]. These secondary processes typically show lower enthalpies but can be significant for understanding the complete thermal behavior [22].

The heat capacity of Silanetriol, octyl- shows characteristic changes during the condensation process [21]. Prior to condensation, the heat capacity follows typical values for organic liquids containing polar functional groups. During condensation, the apparent heat capacity increases due to the overlap of the condensation enthalpy with the baseline heat capacity [22].

Glass transition temperatures may be observed for the condensed polymeric products formed at intermediate temperatures [23]. These transitions typically occur in the range of 50-100 degrees Celsius and provide information about the molecular mobility and cross-linking density of the condensed network [23].